molecular formula C23H22N2O7S B5428420 ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate

ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate

Cat. No.: B5428420
M. Wt: 470.5 g/mol
InChI Key: MZQAYZOTSVLGHK-UNOMPAQXSA-N
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Description

Ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate is a thiazolidinedione (TZD) derivative characterized by a 3,4-dimethoxybenzylidene substituent and an ethyl benzoate ester moiety. TZD derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties . The synthesis of such compounds typically involves condensation of substituted benzaldehydes with thiazolidinedione cores, followed by functionalization of side chains (e.g., acetylation or esterification) .

Properties

IUPAC Name

ethyl 4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7S/c1-4-32-22(28)15-6-8-16(9-7-15)24-20(26)13-25-21(27)19(33-23(25)29)12-14-5-10-17(30-2)18(11-14)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQAYZOTSVLGHK-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and selected analogues:

Compound Name (Reference) Benzylidene Substituent Thiazolidinedione Core Modification Side Chain Functionalization
Ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate 3,4-Dimethoxy 2,4-Dioxo-1,3-thiazolidin-3-yl Acetyl-aminoethyl benzoate ester
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (23e) 4-Ethoxy 2,4-Dioxo-1,3-thiazolidin-3-yl Cyanobenzylaminoethyl
3-(2-Diethylaminoethyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one (D4) 4-Ethyl 2-Thioxo-4-one Diethylaminoethyl
(Z)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4-ethoxybenzylidene)-2,4-dioxo-thiazolidin-3-yl)propanoate (21d) 4-Ethoxy 2,4-Dioxo-1,3-thiazolidin-3-yl tert-Butoxycarbonyl-protected aminoethyl

Key Observations:

  • Substituent Effects: The 3,4-dimethoxy group in the target compound provides stronger electron-donating effects compared to 4-ethoxy or 4-ethyl groups, which may enhance binding to biological targets (e.g., enzymes or receptors) .
  • Side Chain Diversity: The acetyl-aminoethyl benzoate ester in the target compound contrasts with cyanobenzylaminoethyl (23e) or tert-butoxycarbonyl-protected (21d) groups, influencing solubility and metabolic stability .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what experimental parameters influence yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., sodium hydroxide) to form the benzylidene-thiazolidinone intermediate .
  • Step 2: Acetylation of the intermediate using chloroacetyl chloride or similar reagents, followed by coupling with ethyl 4-aminobenzoate via nucleophilic acyl substitution .
  • Key parameters: Reaction temperature (60–80°C), solvent (ethanol or acetic acid), and stoichiometric ratios (1:1 aldehyde to thiazolidinedione) critically affect yield. Purification via recrystallization (ethanol/water) or column chromatography is recommended .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR (¹H/¹³C): Assigns protons and carbons in the benzylidene, thiazolidinone, and benzoate moieties. The Z-configuration of the benzylidene group is confirmed by NOESY/ROESY .
  • IR spectroscopy: Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak) .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies highlight:

  • Anticancer activity: Inhibition of cancer cell lines (e.g., MCF-7, HepG2) via apoptosis induction, with IC₅₀ values ranging 10–50 µM .
  • Enzyme inhibition: Potential modulation of cyclooxygenase-2 (COX-2) or tyrosine kinases, though mechanistic validation is ongoing .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like E-isomers or hydrolyzed derivatives?

  • Solvent choice: Use anhydrous acetic acid or DMF to suppress hydrolysis of the thiazolidinone ring .
  • Catalyst screening: Piperidine or ammonium acetate enhances regioselectivity for the Z-isomer .
  • Temperature control: Lower temperatures (40–50°C) reduce retro-aldol side reactions .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Reproducibility checks: Standardize assay protocols (e.g., MTT vs. SRB assays) and cell culture conditions .
  • Structural verification: Confirm compound identity via X-ray crystallography to rule out batch-dependent impurities .
  • SAR analysis: Compare analogs (e.g., 4-chloro or 4-fluoro benzylidene derivatives) to isolate substituent effects .

Q. What advanced techniques are recommended for elucidating the mechanism of action?

  • Molecular docking: Predict binding affinities to targets like COX-2 or PPAR-γ using software (AutoDock Vina) .
  • Transcriptomics/proteomics: Identify differentially expressed genes/proteins in treated vs. untreated cells .
  • Kinase profiling: Use panels (e.g., KinomeScan) to screen for off-target kinase inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

  • Substituent variation: Modify the 3,4-dimethoxybenzylidene group (e.g., replace methoxy with ethoxy or halogens) .
  • Scaffold hopping: Replace the thiazolidinone core with rhodanine or oxadiazole to alter electronic properties .
  • Pharmacophore mapping: Identify critical hydrogen bond acceptors (e.g., carbonyl groups) using QSAR models .

Q. What analytical challenges arise in assessing stability or degradation products under physiological conditions?

  • Degradation pathways: Hydrolysis of the ester group (ethyl benzoate) or oxidation of the methoxy groups may occur .
  • Analytical tools: Use LC-MS/MS to detect degradation products and accelerated stability studies (40°C/75% RH) .

Q. How does this compound compare to structurally related analogs in terms of bioavailability or toxicity?

  • Bioavailability: The ethyl benzoate ester may enhance lipophilicity (logP ~3.5) compared to methyl analogs .
  • Toxicity: Preliminary zebrafish embryo assays indicate low acute toxicity (LD₅₀ > 100 µM), but hepatic CYP450 interactions require further study .

Methodological Recommendations

  • Synthetic protocols: Include inert atmosphere (N₂/Ar) to prevent oxidation of sensitive moieties .
  • Biological assays: Use 3D cell culture models (e.g., spheroids) for improved in vivo relevance .
  • Data reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

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